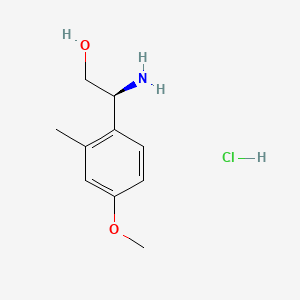
4-Benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-1-phenethylpyrrolidine-2,3-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound 4-benzoyl-1-phenethylpyrrolidine-2,3-dione is known for its unique structural features, which include a benzoyl group and a phenethyl group attached to the pyrrolidine ring .
Preparation Methods
The synthesis of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2,3-dione with benzoyl chloride and phenethylamine under specific reaction conditions . The reaction typically requires the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-benzoyl-1-phenethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzoyl-1-phenethylpyrrolidine-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
4-benzoyl-1-phenethylpyrrolidine-2,3-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substituents on the ring.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
The uniqueness of 4-benzoyl-1-phenethylpyrrolidine-2,3-dione lies in its specific structural features, which confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
7399-22-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
4-benzoyl-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17NO3/c21-17(15-9-5-2-6-10-15)16-13-20(19(23)18(16)22)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChI Key |
FOTOLSTZXQXKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)N1CCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



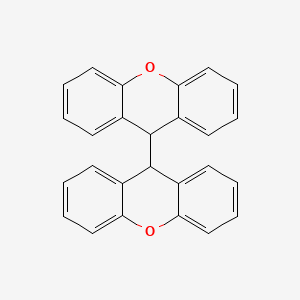
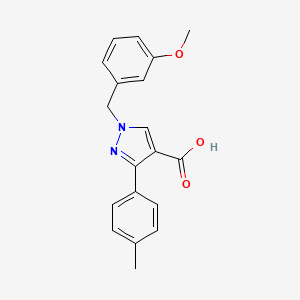
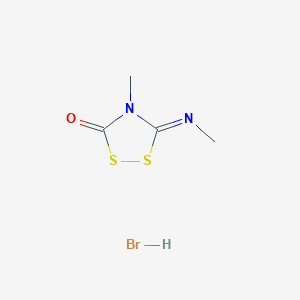


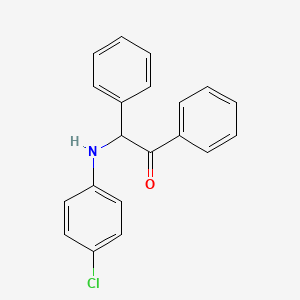
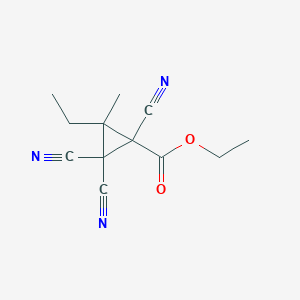
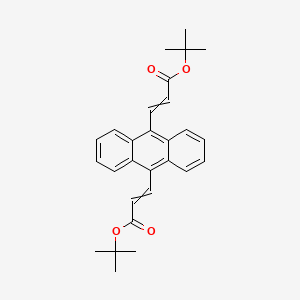
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
